Cas no 1211520-77-2 (3-Bromo-2-(difluoromethyl)pyridine)
3-Bromo-2-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-(difluoromethyl)pyridine
- AG-L-20813
- CTK4B2207
- FT-0682935
- I02-3970
- KB-234859
- MolPort-019-930-744
- BBL102531
- STL556334
- FCH1348774
- Pyridine, 3-bromo-2-(difluoromethyl)-
- AK305605
- AX8298150
- A920735
- DTXSID10716564
- C71751
- EN300-6511023
- CS-0134759
- AKOS005259034
- TQU0342
- SCHEMBL10059435
- DB-252357
- 1211520-77-2
- MFCD16875638
- SY237653
- DS-12167
- MDRUEFNPMGSINM-UHFFFAOYSA-N
-
- MDL: MFCD16875638
- Inchi: 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H
- InChI Key: MDRUEFNPMGSINM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1C(F)F
Computed Properties
- Exact Mass: 206.94952g/mol
- Monoisotopic Mass: 206.94952g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 2.2
Experimental Properties
- Density: 1.717 g/mL at 25 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.522
3-Bromo-2-(difluoromethyl)pyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature
3-Bromo-2-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WU772-5g |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 95+% | 5g |
6750CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WU772-250mg |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 95+% | 250mg |
882CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WU772-10g |
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1211520-77-2 | 95+% | 10g |
11250CNY | 2021-05-07 | |
| Alichem | A023022956-1g |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 97% | 1g |
$400.00 | 2023-09-04 | |
| Apollo Scientific | PC520736-1g |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 95% | 1g |
£57.00 | 2025-02-21 | |
| Apollo Scientific | PC520736-5g |
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1211520-77-2 | 95% | 5g |
£250.00 | 2025-02-21 | |
| Chemenu | CM248209-1g |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 95% | 1g |
$262 | 2021-08-04 | |
| Chemenu | CM248209-5g |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 95% | 5g |
$701 | 2021-08-04 | |
| Chemenu | CM248209-10g |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 95% | 10g |
$935 | 2021-08-04 | |
| Chemenu | CM248209-25g |
3-Bromo-2-(difluoromethyl)pyridine |
1211520-77-2 | 95% | 25g |
$1777 | 2021-08-04 |
3-Bromo-2-(difluoromethyl)pyridine Suppliers
3-Bromo-2-(difluoromethyl)pyridine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-Bromo-2-(difluoromethyl)pyridine
Introduction to 3-Bromo-2-(difluoromethyl)pyridine (CAS No: 1211520-77-2)
3-Bromo-2-(difluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No) 1211520-77-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing nitrogen, which is a key structural motif in numerous biologically active molecules. The presence of both bromine and difluoromethyl substituents makes this compound particularly valuable as an intermediate in synthetic chemistry, enabling the construction of more complex structures with tailored properties.
The bromine atom in 3-Bromo-2-(difluoromethyl)pyridine serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery, allowing chemists to seamlessly integrate the pyridine core into larger molecular frameworks. The difluoromethyl group, on the other hand, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. Its incorporation into a molecule can enhance its pharmacokinetic profile, making it a preferred choice for medicinal chemists aiming to improve drug-like properties.
In recent years, 3-Bromo-2-(difluoromethyl)pyridine has been extensively explored in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to mimic ATP binding pockets. The bromine and difluoromethyl groups provide additional points for optimization, allowing researchers to fine-tune interactions with the target enzyme. For instance, studies have demonstrated that replacing hydrogen atoms with these substituents can lead to improved binding affinities and selectivity.
Another emerging field where 3-Bromo-2-(difluoromethyl)pyridine has shown promise is in the design of antiviral compounds. The structural features of this compound make it an excellent candidate for developing inhibitors targeting viral proteases and polymerases. Recent publications highlight its use in synthesizing molecules that disrupt viral replication cycles by interfering with key enzymatic steps. The electron-withdrawing nature of the difluoromethyl group, combined with the electron-donating effects of the nitrogen atom, creates a balanced electronic environment that enhances interactions with biological targets.
The agrochemical industry has also benefited from the versatility of 3-Bromo-2-(difluoromethyl)pyridine. Its incorporation into pesticide formulations has led to the development of more effective and environmentally sustainable products. By modifying existing pyridine-based herbicides and insecticides with bromine and difluoromethyl groups, researchers have been able to enhance their potency while reducing off-target effects. This aligns with global efforts to develop greener agricultural solutions that minimize environmental impact without compromising efficacy.
From a synthetic chemistry perspective, 3-Bromo-2-(difluoromethyl)pyridine serves as a building block for constructing complex heterocycles. Its reactivity allows for diverse transformations, including nucleophilic aromatic substitutions, metal-catalyzed cyclizations, and halogen-metal exchange reactions. These transformations are instrumental in generating novel scaffolds that may exhibit unique biological activities. The compound’s ability to undergo multiple functionalization steps makes it an indispensable tool in synthetic laboratories focused on drug discovery and material science.
The industrial production of 3-Bromo-2-(difluoromethyl)pyridine adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from appropriate solvents to achieve high-grade material. These processes are critical for maintaining the integrity of downstream applications where even minor impurities can significantly impact results.
In conclusion,3-Bromo-2-(difluoromethyl)pyridine (CAS No: 1211520-77-2) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—combining a nitrogen-containing heterocycle with halogenated substituents—make it an invaluable intermediate for synthetic chemists. As research continues to uncover new biological targets and synthetic methodologies,3-Bromo-2-(difluoromethyl)pyridine will undoubtedly remain at the forefront of innovation in chemical biology.
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